1-Methylcyclohexan-1-amine hydrochloride

Descripción general

Descripción

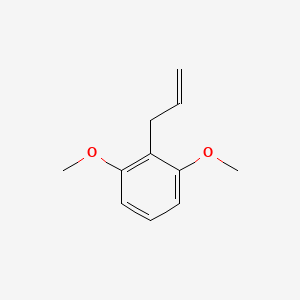

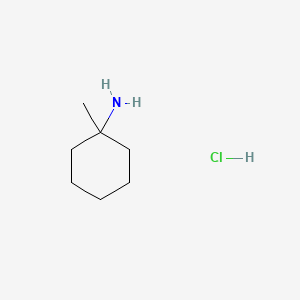

The compound 1-Methylcyclohexan-1-amine hydrochloride is a derivative of methylcyclohexane, which has been functionalized to include an amine group. This compound is of interest due to its potential applications in the synthesis of various organic molecules, including amino acids and other nitrogen-containing compounds.

Synthesis Analysis

The synthesis of 1-Methylcyclohexan-1-amine can be achieved through the amination of methylcyclohexane using trichloramine and aluminum chloride. This process has been shown to yield up to 82% based on trichloramine, indicating a relatively efficient conversion. The reaction conditions that have been optimized include the use of methylene chloride as a solvent and maintaining the reaction temperature at approximately 0 ± 5°C. The presence of 1-chloro-1-methylcyclohexane as a byproduct suggests that the reaction may proceed via hydride abstraction followed by the interaction of the resulting cation with a nitrogen nucleophile .

Molecular Structure Analysis

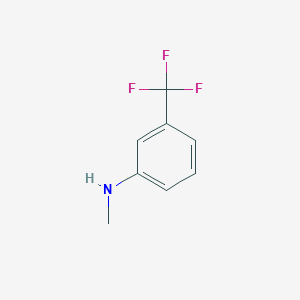

While the provided data does not directly describe the molecular structure of 1-Methylcyclohexan-1-amine hydrochloride, it can be inferred that the compound would have a cyclohexane ring with a methyl group and an amine group attached to the same carbon atom. The amine group would be protonated to form the hydrochloride salt in the presence of hydrochloric acid.

Chemical Reactions Analysis

The synthesis of related compounds, such as 1-chloro-1-[15N]nitrosocyclohexane, demonstrates the reactivity of cyclohexane derivatives with nitrogen-containing reagents. The electrophilic aminating reagent, 1-chloro-1-[15N]nitrosocyclohexane, is synthesized through a multi-step process involving the conversion of potassium nitrate to potassium nitrite, followed by the formation of hydroxylamine disulfonate and subsequent reactions leading to the desired product . This highlights the potential for cyclohexane derivatives to undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Methylcyclohexan-1-amine hydrochloride are not explicitly detailed in the provided papers. However, the reactivity of similar macrocyclic amines with methylene chloride to form quaternary ammonium chloride salts suggests that 1-Methylcyclohexan-1-amine could also react with alkyl halides. The reaction kinetics and the formation of a tightly associated ion-pair as a product are supported by X-ray crystal structures and kinetic data . Additionally, the structural analysis of related compounds, such as the aminomethylene cyclohexadienones, reveals the presence of strong intramolecular hydrogen bonding, which could influence the physical properties of similar compounds .

Aplicaciones Científicas De Investigación

Enzymatic Synthesis of Chiral Amines

A study demonstrated the synthesis of chiral amines, specifically (1R,3R)-1-amino-3-methylcyclohexane, using an enzyme cascade reaction involving enoate reductase (ERED) and amine transaminase (ATA). This process showcased the potential of biocatalysis in achieving high optical purity of chiral amines, which are crucial intermediates in the synthesis of pharmaceuticals and fine chemicals (Skalden et al., 2016).

Thermostabilizers for Polypropylene

Another application involved the synthesis of 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines, which were tested as thermostabilizers for polypropylene. This research underscores the importance of novel aminocompounds in enhancing the thermal stability of polymeric materials (Aghamali̇yev et al., 2018).

Hydrogenolysis and Nucleophilic Substitution in Hydrodenitrogenation

The role of hydrogenolysis and nucleophilic substitution in the hydrodenitrogenation process over sulfided NiMo/γ-Al2O3 catalysts was investigated, providing insights into the mechanisms of nitrogen removal from organic compounds. This research is pertinent to understanding the chemical transformations of nitrogen-containing cycloalkanes in industrial processes (Rota & Prins, 2001).

Synthesis of Amine and Epoxide Telechelic Siloxanes

Research on the synthesis of amine and epoxide telechelic siloxanes through the hydrosilation of hydride-terminated polysiloxanes with glycidyl epoxide or aliphatic amine groups was conducted. This study highlights the versatility of cyclohexylamine derivatives in modifying the end groups of polysiloxanes for potential applications in coatings, adhesives, and sealants (Chakraborty & Soucek, 2008).

Experimental and Kinetic Modeling Study on Methylcyclohexane Combustion

An experimental and kinetic modeling study focused on methylcyclohexane combustion to understand its role as a representative cycloalkane component in fuel surrogates. Such studies are critical for developing kinetic models of larger cycloalkanes and practical fuels, contributing to the optimization of combustion processes (Wang et al., 2014).

Propiedades

IUPAC Name |

1-methylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-7(8)5-3-2-4-6-7;/h2-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLCPYWZTADPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237922 | |

| Record name | Cyclohexylamine, 1-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylcyclohexan-1-amine hydrochloride | |

CAS RN |

89854-70-6 | |

| Record name | Cyclohexanamine, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89854-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylamine, 1-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089854706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylamine, 1-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Methylcyclohexyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)

![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)